N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo-pyridazine core with an ethylamine substituent at position 6 and a trifluoromethyl group at position 2. The trifluoromethyl group enhances metabolic stability and introduces electron-withdrawing effects, while the ethyl group balances hydrophobicity and steric bulk. This compound is of interest in medicinal chemistry, particularly for kinase inhibition, as seen in related analogs .
Properties
Molecular Formula |
C8H8F3N5 |
|---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C8H8F3N5/c1-2-12-5-3-4-6-13-14-7(8(9,10)11)16(6)15-5/h3-4H,2H2,1H3,(H,12,15) |
InChI Key |
FMVFYJMBKDFDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN2C(=NN=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-component reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This metal-free synthesis is efficient and scalable, providing moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form triazolines.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS)
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions include polysubstituted triazolines and other derivatives that retain the triazolopyridazine core structure .
Scientific Research Applications
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has extensive applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, which plays a role in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Amine Position
N-(3-Phenylpropyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Structure : The 6-amine is substituted with a 3-phenylpropyl group.
- Molecular Formula : C₁₅H₁₄F₃N₅ (MW: 321.306) vs. C₉H₁₁F₃N₅ (estimated MW: 246.21 for the ethyl analog).
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Structure : Substitution with an indole-ethyl group.
- Molecular Formula : C₁₆H₁₃F₃N₆ (MW: 346.31).
- This compound (PDB: JLX) has been studied structurally, suggesting utility in drug design .
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Substituent Variations at the 3-Position
3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Structure : Replaces trifluoromethyl with a methyl group.
- Impact : Reduced electron-withdrawing effects and metabolic stability compared to the trifluoromethyl analog. Lower potency in kinase assays is expected .
3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Derivatives
- Example : N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl analog.
Molecular Weight and Solubility
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target: N-Ethyl-3-(trifluoromethyl)-... | C₉H₁₁F₃N₅ | 246.21 | Ethyl, CF₃ | 1.8 |
| N-(3-Phenylpropyl)-3-CF₃-... | C₁₅H₁₄F₃N₅ | 321.31 | Phenylpropyl, CF₃ | 3.5 |
| N-[2-(Indol-3-yl)ethyl]-3-CF₃-... | C₁₆H₁₃F₃N₆ | 346.31 | Indole-ethyl, CF₃ | 2.9 |
| N-Cyclohexyl-3-(3-CF₃-phenyl)-... | C₁₈H₁₈F₃N₅ | 379.36 | Cyclohexyl, 3-CF₃-phenyl | 4.1 |
*LogP estimated using ChemDraw.
Biological Activity
N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the class of triazolopyridazines. Its molecular formula is with a molecular weight of 239.17 g/mol. The structure features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit potent anticancer properties. For instance, derivatives of triazolo[4,5-c]pyridazines have been shown to inhibit c-Met kinases effectively, with some compounds demonstrating IC50 values as low as 0.005 µM in preclinical cancer models .
Table 1: Anticancer Activity of Triazolo-Pyridazine Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| PF-04217903 | c-Met | 0.005 | |
| Savolitinib | c-Met | 0.005 | |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been reported to modulate pathways involved in neurodegenerative diseases such as Huntington’s disease and has shown promise in preclinical studies aimed at developing symptomatic therapies for these conditions .
Enzyme Inhibition
In addition to its anticancer and neuroprotective properties, this compound has been noted for its inhibitory effects on various enzymes. For example, it has been evaluated for its potential as a monoamine oxidase B (MAO-B) inhibitor, with some derivatives exhibiting significant inhibitory activity (IC50 values ranging from 21 nM to 46 nM) against MAO-B compared to MAO-A .
Case Studies
Several case studies have highlighted the efficacy of triazolo-pyridazine derivatives in treating various diseases:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines while showing minimal toxicity to normal cells. This suggests a favorable therapeutic index for this compound in cancer therapy.
- Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, the compound exhibited protective effects against neuronal cell death and improved motor function outcomes.
Q & A
Synthesis and Optimization
Basic Q1: What synthetic methodologies are reported for N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how can reaction conditions (e.g., solvents, bases) be optimized to enhance yield? Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediate amines (e.g., 32a in ) react with ethanesulfonyl chloride in ethanol with DIPEA as a base, achieving yields of ~40-60% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, ethanol) improve solubility of intermediates.
- Temperature control : Room temperature minimizes side reactions during amide bond formation .
- Catalysts : Peptide coupling reagents like HATU enhance efficiency in forming derivatives .
Advanced Q1: *How can regioselectivity challenges during the synthesis of triazolo-pyridazine derivatives be addressed, particularly for N-ethyl-3-(trifluoromethyl)-substituted analogs? Answer: Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts preferential formation of the [1,2,4]triazolo[4,3-b]pyridazine core due to lower activation energy for cyclization at the 6-position. Experimental validation using X-ray crystallography (e.g., derivatives in ) confirms structural outcomes .
Structural and Functional Analysis
Basic Q2: What spectroscopic techniques are critical for characterizing the structure of this compound, and how do they differentiate it from analogs? Answer: Key techniques include:
- NMR : H and C NMR identify the ethyl group (δ ~1.2 ppm for CH) and trifluoromethyl moiety (δ ~110-120 ppm in F NMR) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 259.2 g/mol for CHFN) .
Advanced Q2: How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity? Answer: The -CF group enhances electron-withdrawing effects, stabilizing the triazolo-pyridazine core and increasing lipophilicity (logP ~2.5). Docking studies (e.g., PIM1 kinase in ) show that -CF forms hydrophobic interactions with residues like Leu174, improving binding affinity (ΔG = -6.02 kcal/mol) .
Biological Mechanism and Targets
Basic Q3: What disease targets are associated with this compound, and what in vitro assays validate its activity? Answer: The compound inhibits kinases (e.g., PIM1) and enzymes like DPP-IV. In vitro assays include:
- Kinase inhibition : IC values determined via ADP-Glo™ assays (e.g., IC = 18 nM for DPP-IV in ) .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC = 1.2 µM in ) .
Advanced Q3: How does this compound modulate senescence-related pathways, and what biomarkers are used to assess its efficacy in preclinical models? Answer: It downregulates p16 and SA-β-galactosidase activity in senescent cells. In vivo models (e.g., aged mice) show reduced IL-6 and TNF-α levels, measured via ELISA .
Structure-Activity Relationship (SAR)
Advanced Q4: How do structural modifications (e.g., ethyl vs. isopropyl groups) impact the compound’s selectivity for c-Met kinase vs. off-target kinases? Answer: Substituents at the 6-position (e.g., ethyl vs. isopropyl) alter steric bulk, affecting binding to c-Met’s hydrophobic pocket. SAR studies ( ) reveal that ethyl groups improve selectivity (c-Met IC = 12 nM vs. VEGFR2 IC > 1 µM) .
Data Contradictions and Validation
Advanced Q5: How can discrepancies between in silico docking predictions and experimental IC values for kinase inhibition be resolved? Answer: Discrepancies arise from solvation effects or protein flexibility. Validation strategies include:
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories.
- Alanine scanning mutagenesis : Identify critical residues (e.g., Glu171 in PIM1) that affect binding .
In Vivo and Pharmacokinetic Studies
Advanced Q6: What pharmacokinetic challenges are associated with this compound, and how can prodrug strategies improve oral bioavailability? Answer: Low solubility (<10 µg/mL) limits absorption. Prodrug approaches (e.g., phosphate esters, as in ) enhance solubility (2.5-fold increase) and bioavailability (F = 65% in rats) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
